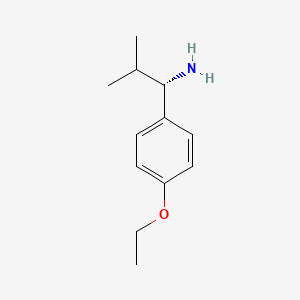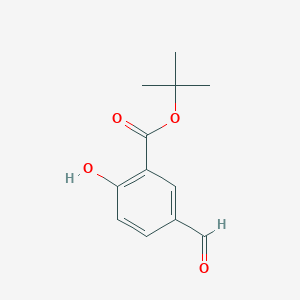
Tert-butyl 5-formyl-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-formyl-2-hydroxybenzoate: is an organic compound with the molecular formula C12H16O4. It is a derivative of benzoic acid, featuring a tert-butyl group, a formyl group, and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-formyl-2-hydroxybenzoate typically involves the formylation of tert-butyl 2-hydroxybenzoate. One common method is the Vilsmeier-Haack reaction, where the formyl group is introduced using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tert-butyl 5-formyl-2-hydroxybenzoate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 5-formyl-2-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving benzoate derivatives.
Medicine: While not a drug itself, this compound is valuable in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit biological activity and can be optimized for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity makes it a versatile intermediate for various chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 5-formyl-2-hydroxybenzoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxyl group through the transfer of electrons. In reduction reactions, the formyl group is reduced to an alcohol by the addition of hydrogen atoms. The hydroxyl group can act as a nucleophile in substitution reactions, attacking electrophilic centers to form new bonds.
Comparaison Avec Des Composés Similaires
Tert-butyl 2-hydroxybenzoate: Lacks the formyl group, making it less reactive in certain types of reactions.
5-Formyl-2-hydroxybenzoic acid: Similar structure but without the tert-butyl group, affecting its solubility and reactivity.
Methyl 5-formyl-2-hydroxybenzoate: Similar but with a methyl ester group instead of a tert-butyl ester, influencing its chemical properties.
Uniqueness: Tert-butyl 5-formyl-2-hydroxybenzoate is unique due to the presence of both the tert-butyl and formyl groups, which confer distinct reactivity and solubility properties. This combination makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
tert-butyl 5-formyl-2-hydroxybenzoate |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-6-8(7-13)4-5-10(9)14/h4-7,14H,1-3H3 |
Clé InChI |
REOGBZFNSPNBJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


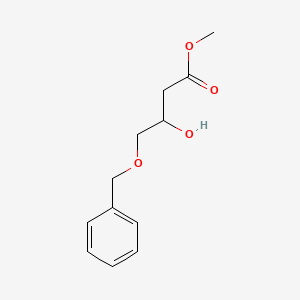
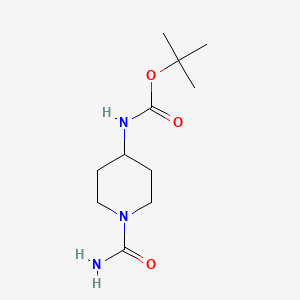
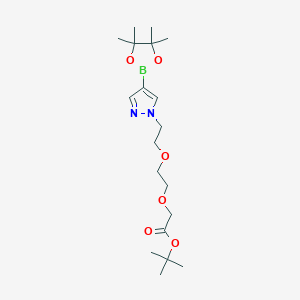
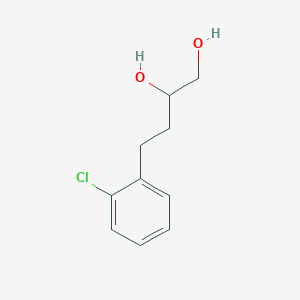
![(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13984611.png)
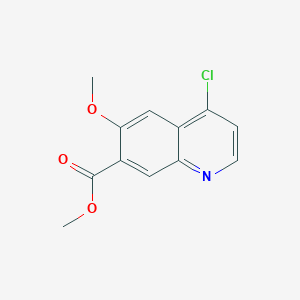
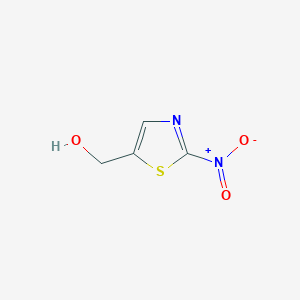
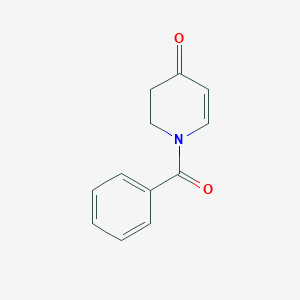

![Tris[2-(2-hydroxyethoxy)ethyl] phosphate](/img/structure/B13984647.png)
![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)
